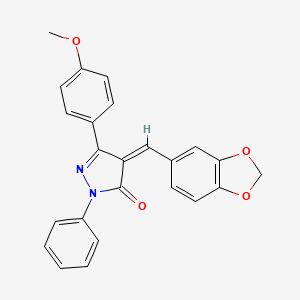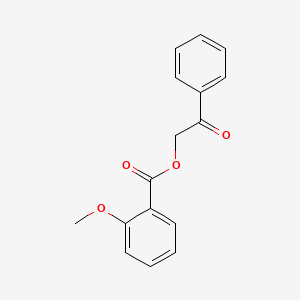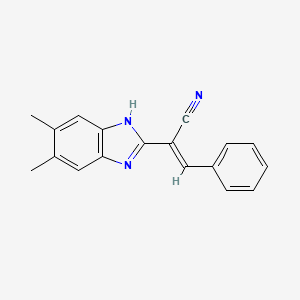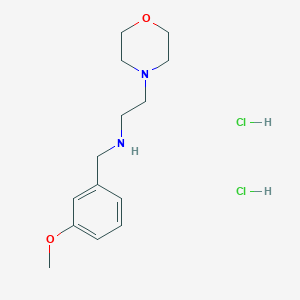![molecular formula C23H16BrN3O4 B5348058 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5348058.png)
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition can lead to selective killing of cancer cells with defects in DNA repair pathways. BMN-673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用機序
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone selectively inhibits PARP, an enzyme involved in DNA repair. Inhibition of PARP leads to accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair pathways. This compound has been shown to be more potent and selective than other PARP inhibitors, such as olaparib and veliparib.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair pathways. The compound has also been shown to enhance the immune response against cancer cells. In preclinical studies, this compound has been well-tolerated and has shown minimal toxicity to normal tissues.
実験室実験の利点と制限
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has several advantages for laboratory experiments, including its potency and selectivity for PARP inhibition, its ability to induce DNA damage and cell death in cancer cells, and its potential to enhance the efficacy of chemotherapy and radiation therapy. However, the compound may have limitations in certain experimental settings, such as in cell lines with intact DNA repair pathways or in tumors with low levels of PARP expression.
将来の方向性
There are several future directions for the development of 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone and other PARP inhibitors. These include the evaluation of this compound in combination with other cancer therapies, the identification of biomarkers for patient selection, the development of more potent and selective PARP inhibitors, and the exploration of new indications for PARP inhibition beyond cancer. Additionally, further studies are needed to fully understand the mechanisms of resistance to PARP inhibitors and to develop strategies to overcome resistance.
合成法
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves several key steps, including the formation of the quinazolinone core, the introduction of the nitrophenyl and bromomethoxyphenyl substituents, and the final coupling step to form the vinyl linkage. The synthesis has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. The compound has shown potent anti-tumor activity in a variety of cancer cell lines, including those with defects in DNA repair pathways such as BRCA1/2 mutations. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
特性
IUPAC Name |
2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O4/c1-31-21-12-7-16(24)14-15(21)6-13-22-25-20-5-3-2-4-19(20)23(28)26(22)17-8-10-18(11-9-17)27(29)30/h2-14H,1H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCMOYNFWIRTFZ-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(3-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5347997.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B5348008.png)
![1-[(4-chlorophenyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B5348020.png)

![6-allyl-2-amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5348032.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5348039.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5348055.png)
![6-tert-butyl-N-(1,4-dioxan-2-ylmethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5348060.png)
![2-anilino-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B5348063.png)
![2-(2-chloro-4-{[(4-fluorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5348070.png)
![4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-(3,5-dimethylbenzyl)-2-piperazinone](/img/structure/B5348074.png)